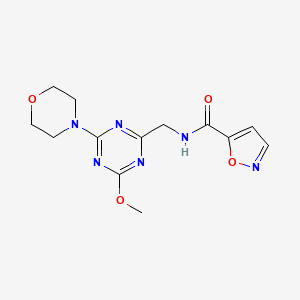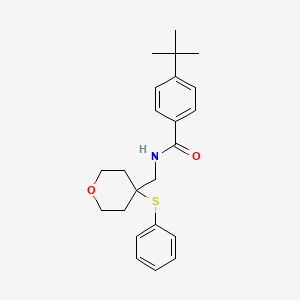
4-(tert-butyl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(tert-butyl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide” contains several functional groups. It has a benzamide group, which is a common motif in pharmaceutical drugs due to its bioactivity. The tert-butyl group is a bulky alkyl group that can influence the compound’s reactivity and physical properties. The phenylthio group is a sulfur-containing aromatic group, and the tetrahydro-2H-pyran-4-yl group is a six-membered ring containing an oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the functional groups present. The benzamide group is planar due to the conjugation of the amide group with the aromatic ring. The tetrahydro-2H-pyran-4-yl group is a saturated six-membered ring with an oxygen atom, which would have a chair conformation .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The amide bond could be hydrolyzed under acidic or basic conditions to give the carboxylic acid and amine. The sulfur atom in the phenylthio group could be oxidized to give a sulfoxide or sulfone .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the polar amide group could increase the compound’s solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Properties
The compound 4-(tert-butyl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide, due to its complex structure, finds application in the synthesis of various polyamides and other polymers. For instance, Hsiao, Yang, and Chen (2000) synthesized polyamides using a similar compound with flexible main-chain ether linkages and ortho-phenylene units. These polyamides displayed high thermal stability and solubility in polar solvents, making them suitable for creating transparent, flexible films (Hsiao, Yang, & Chen, 2000).
Biological Activity
Research by Deng et al. (2016) on pyrazole amide derivatives, which are structurally related to 4-(tert-butyl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide, has revealed promising biological activities. Their study showed that some of these derivatives exhibited significant insecticidal activity against cotton bollworm, suggesting potential applications in agricultural pest control (Deng et al., 2016).
Practical Applications
Ikemoto et al. (2005) described a practical method for synthesizing a CCR5 antagonist, which is structurally similar to 4-(tert-butyl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide. The method they developed offers an efficient route for producing orally active compounds, which could be pivotal in therapeutic contexts, especially for treating diseases that target the CCR5 receptor (Ikemoto et al., 2005).
Chemical Properties and Complexation
Lamartine et al. (2001) conducted a study on thiacalix[4]arenes, which bear resemblance to the tert-butyl groups in the compound of interest. Their research focused on understanding the complexation properties towards metal ions, providing insights into potential applications in coordination chemistry and metal ion extraction (Lamartine et al., 2001).
Radical Reactions
Jasch, Höfling, and Heinrich (2012) explored the use of tert-butyl phenylazocarboxylates in synthetic organic chemistry. These compounds, related to 4-(tert-butyl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide, are capable of undergoing a variety of radical reactions, expanding their utility in the synthesis of complex organic molecules (Jasch, Höfling, & Heinrich, 2012).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-tert-butyl-N-[(4-phenylsulfanyloxan-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO2S/c1-22(2,3)19-11-9-18(10-12-19)21(25)24-17-23(13-15-26-16-14-23)27-20-7-5-4-6-8-20/h4-12H,13-17H2,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSLCOVTOWXALN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2(CCOCC2)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-butyl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2,5-dimethylbenzyl)thio]-2-ethyl-6-(2-phenylethyl)-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2569144.png)
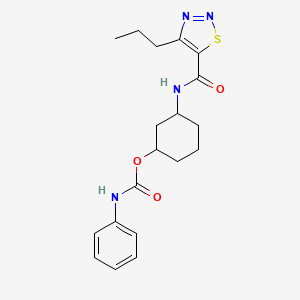


![2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(4-fluorophenyl)acetamide](/img/structure/B2569149.png)
![2-[2-({[4-(acetylamino)phenyl]sulfonyl}amino)-1,3-thiazol-4-yl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2569151.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2569152.png)
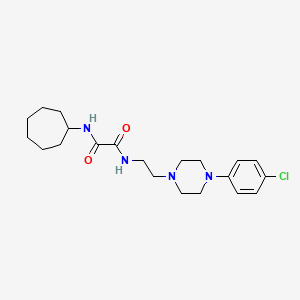

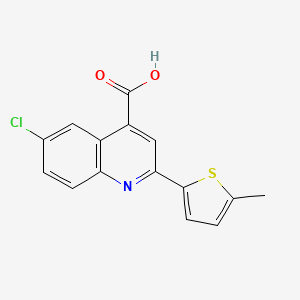
![4-oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-3-carboxylic acid](/img/structure/B2569159.png)
![3-[(3-chloro-4-methylphenyl)imino]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2569160.png)

